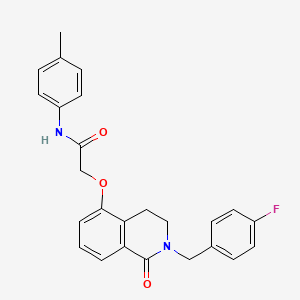
2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core, a fluorobenzyl group, and a p-tolylacetamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydroisoquinoline is replaced by the fluorobenzyl moiety.
Attachment of the p-Tolylacetamide Moiety: This step involves the reaction of the intermediate compound with p-tolylacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxy derivatives of the tetrahydroisoquinoline core.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are similar to those found in bioactive molecules, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is explored for its potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of new drugs for treating diseases.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
作用机制
The mechanism of action of 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydroisoquinoline core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-(4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the p-tolylacetamide moiety but shares the tetrahydroisoquinoline and fluorobenzyl groups.
N-(p-tolyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: Similar structure but without the fluorobenzyl group.
Uniqueness
The uniqueness of 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group can enhance metabolic stability and binding affinity, while the p-tolylacetamide moiety can influence the compound’s solubility and pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLKICBGIFBRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
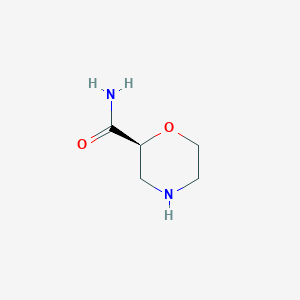

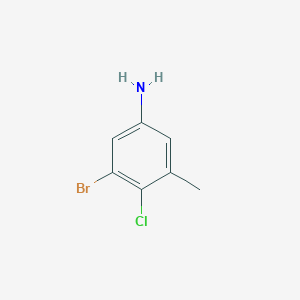
![ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B2679292.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2679293.png)
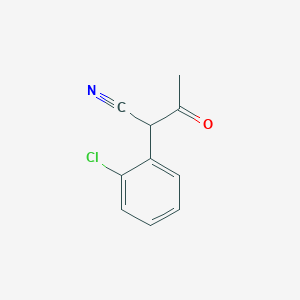
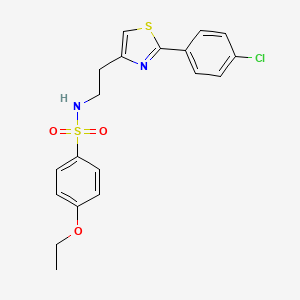
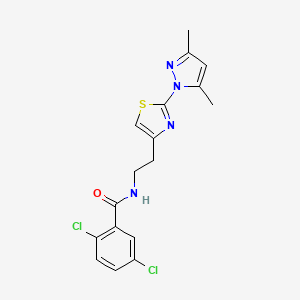
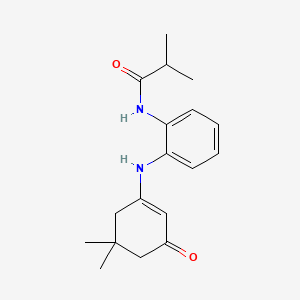
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2679302.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
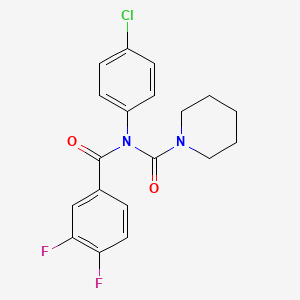
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
